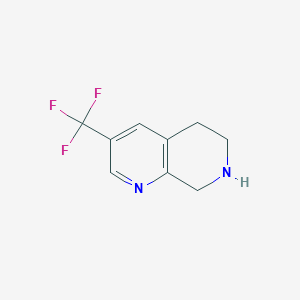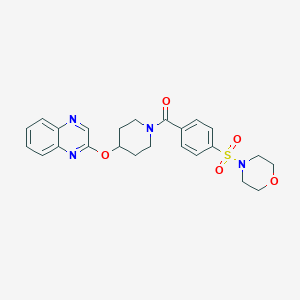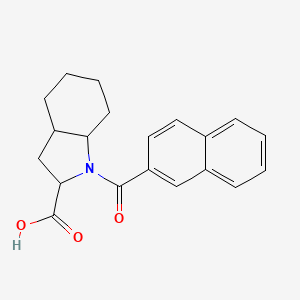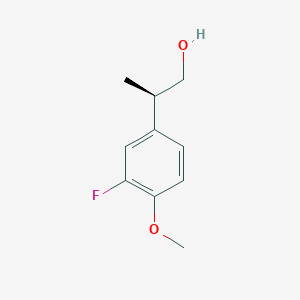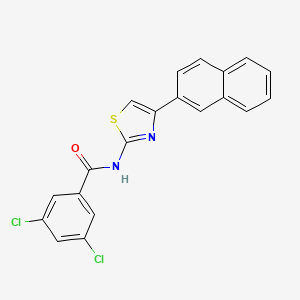
(1H-indol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1H-indol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.
BenchChem offers high-quality (1H-indol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1H-indol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
(1H-indol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone and its derivatives have been explored for their antimicrobial properties. Research reveals the synthesis of various indole-based 1,3,4-oxadiazoles and their efficacy against bacteria and fungi. For instance, a study by Nagarapu and Pingili (2014) showcased the synthesis of novel indole-based 1,3,4-oxadiazoles with established antibacterial and antifungal activities. Similarly, a study by Rai et al. (2010) focused on designing and synthesizing novel oxadiazolyl-methanones with a detailed investigation of their in-vitro antibacterial activity, showcasing significant activity against various bacterial strains such as Bacillus subtilis and Escherichia coli (Nagarapu & Pingili, 2014) (Rai et al., 2010).
Enzyme Inhibitory Activity
The compound's derivatives have also been investigated for their enzyme inhibitory activities. A study by Cetin et al. (2021) demonstrated that certain thiophene-based heterocyclic compounds exhibit significant inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), suggesting potential applications in managing diseases related to enzyme malfunction (Cetin et al., 2021).
Anticancer Activity
Compounds with (1H-indol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone structure have also shown promise in anticancer research. For example, a study highlighted the synthesis of novel thiophene containing 1,3-diarylpyrazole derivatives with significant growth inhibitory effects on various cancer cell lines, suggesting their potential as anticancer agents (Inceler et al., 2013).
Structure and Interaction Analysis
Moreover, there is significant interest in the structural analysis and molecular interactions of such compounds. Research by Sharma et al. (2019) delved into the crystal packing of a series of 1,2,4-oxadiazole derivatives, exploring the role of non-covalent interactions such as lone pair-π interaction and halogen bonding in their supramolecular architectures (Sharma et al., 2019).
Corrosion Inhibition
Additionally, derivatives of this compound have been investigated for their corrosion inhibition properties. Ammal et al. (2018) conducted a study on 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulphuric acid, assessing their efficiency through various analytical methods. The study offered insights into the interaction of these compounds with metal surfaces and their potential applications in corrosion prevention (Ammal et al., 2018).
特性
IUPAC Name |
1H-indol-5-yl-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c26-21(16-3-4-18-15(11-16)5-7-22-18)25-8-1-2-14(12-25)10-19-23-20(24-27-19)17-6-9-28-13-17/h3-7,9,11,13-14,22H,1-2,8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPLBIAMLQVTTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)NC=C3)CC4=NC(=NO4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B2802495.png)
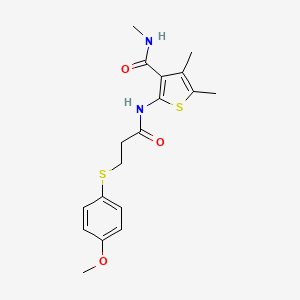
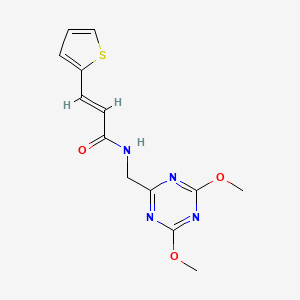
![1-[(2-Chloro-4-fluorophenyl)methoxy]-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2802501.png)
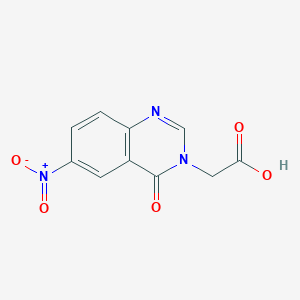
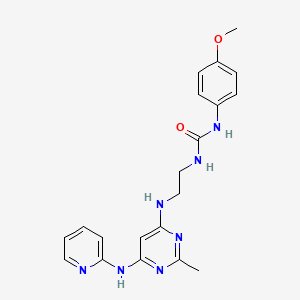

![3-(2-chlorophenyl)-5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-4-carboxamide](/img/structure/B2802506.png)
